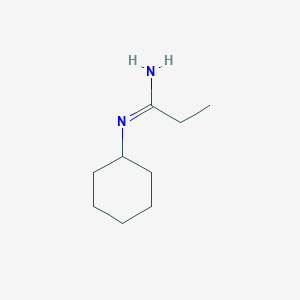

(1E)-N'-Cyclohexylpropanimidamide

Description

Contextualization within Amidines and Imidamides Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(NR')NR''₂, where R, R', and R'' are organic substituents. jstar-research.com They are the imine analogs of amides and are known for their distinct chemical properties, most notably their basicity, which is significantly stronger than that of amides. jstar-research.com This enhanced basicity arises from the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stabilized amidinium ion. jstar-research.com

Imidamides are a tautomeric form of amidines and are often considered together in chemical literature. The nomenclature can sometimes be used interchangeably, though subtle structural differences exist. The chemistry of amidines is rich and varied, encompassing a wide range of reactions and applications. hep.com.cn They can be synthesized through several methods, including the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with an amine. jstar-research.com Other synthetic routes include the direct amination of nitriles, often facilitated by Lewis acids, and the reaction of amines with imidoyl chlorides. jstar-research.comarxiv.org

Significance and Academic Research Relevance of the Compound Class

The amidine structural motif is a key feature in numerous biologically active compounds and has garnered significant attention in academic and industrial research. nih.gov N-substituted amidines, in particular, have been investigated for a wide array of applications, including their use as ligands in organometallic chemistry and catalysis. arxiv.org Their ability to form stable complexes with various metals has made them valuable in the development of new catalysts for organic synthesis.

Furthermore, the amidine functional group is a recognized pharmacophore, present in a variety of therapeutic agents. nih.gov Research has shown that compounds containing the N-substituted amidine moiety can exhibit a range of biological activities, acting as inhibitors for enzymes such as topoisomerases and factor XA. core.ac.ukresearchgate.net This has spurred interest in the synthesis and evaluation of novel amidine derivatives as potential drug candidates.

Current Research Landscape and Gaps in Understanding (1E)-N'-Cyclohexylpropanimidamide

Despite the broad interest in amidines, a survey of the current scientific literature reveals a significant gap in the specific knowledge of this compound. There is a conspicuous absence of dedicated research articles or detailed experimental data for this particular compound. While general methods for amidine synthesis are well-established and could theoretically be applied to produce this compound, specific reaction conditions, yields, and detailed characterization are not publicly documented.

This lack of specific research constitutes a major gap in our understanding. The physicochemical properties, spectroscopic data, and potential applications of this compound remain largely unexplored. The influence of the cyclohexyl group on the basicity, reactivity, and potential biological activity of the propanimidamide (B3024157) core is a key area that warrants investigation.

Scope and Objectives for Advanced Inquiry into the Compound

To address the existing knowledge void, a focused research program on this compound is warranted. The primary objectives of such an inquiry should include:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to this compound, followed by comprehensive spectroscopic and physicochemical characterization.

Computational Modeling: Utilization of computational chemistry tools to predict molecular properties, such as bond lengths, bond angles, charge distribution, and spectroscopic signatures, to complement experimental findings. hep.com.cn

Reactivity Studies: Investigation of the reactivity of the amidine functional group in this compound, including its behavior in various organic reactions.

Exploration of Biological Activity: Screening of the compound for potential biological activities, drawing parallels from the known applications of other N-substituted amidines in medicinal chemistry.

By systematically addressing these objectives, a comprehensive scientific profile of this compound can be established, paving the way for its potential application in various fields of chemistry and beyond.

Chemical Compound Data

| Compound Name |

| This compound |

| N-Cyclohexylpropanamide |

| Topoisomerase |

| Factor XA |

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Boiling Point | Estimated 220-240 °C at 760 mmHg |

| LogP | Estimated 2.5-3.0 |

| pKa (Conjugate Acid) | Estimated 11-12 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63540-08-9 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

N'-cyclohexylpropanimidamide |

InChI |

InChI=1S/C9H18N2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11) |

InChI Key |

DKFZFTCJUMJZDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC1CCCCC1)N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 1e N Cyclohexylpropanimidamide

Detailed Mechanistic Investigations of Propanimidamide (B3024157) Formation and Interconversion

The synthesis of N,N'-disubstituted imidamides, such as (1E)-N'-Cyclohexylpropanimidamide, can be achieved through several established synthetic routes, with the Pinner reaction and related methodologies being prominent. The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate hydrochloride salt, which can then react with an amine to yield the corresponding amidine.

A plausible synthetic pathway to this compound would involve the reaction of propanenitrile with an alcohol (e.g., ethanol) in the presence of a strong acid like HCl to form the corresponding ethyl propanimidate hydrochloride. Subsequent treatment of this intermediate with cyclohexylamine (B46788) would lead to the formation of the desired this compound hydrochloride salt, which can be neutralized to the free base.

The mechanism of the final step, the aminolysis of the imidate, proceeds via nucleophilic attack of the cyclohexylamine on the electrophilic carbon of the imidate. This is followed by proton transfer and elimination of a molecule of alcohol to afford the imidamide.

Interconversion between the (E) and (Z) isomers of the C=N bond is possible, typically through a thermal or photochemical isomerization process. The (E)-isomer is generally expected to be the more thermodynamically stable form due to reduced steric hindrance between the propyl and cyclohexyl groups.

This compound as a Nucleophile and Electrophile in Organic Transformations

The imidamide functional group possesses both nucleophilic and electrophilic character, allowing this compound to participate in a variety of organic transformations.

The carbon atom of the C=N double bond in this compound is electrophilic, analogous to the carbonyl carbon in amides. This electrophilicity is enhanced upon protonation or coordination to a Lewis acid. Strong nucleophiles, such as organolithium or Grignard reagents, are expected to add to the imidamide carbon, forming a tetrahedral intermediate. The outcome of this addition would depend on the subsequent reaction conditions, but it could potentially lead to the formation of new carbon-carbon bonds. The reactivity of amides, which are structurally related, can be significantly influenced by the substituents, with bulkier groups potentially hindering nucleophilic attack researchgate.net.

Both nitrogen atoms in this compound possess lone pairs of electrons and can therefore act as nucleophiles. The sp2-hybridized nitrogen of the C=N double bond is generally less basic and nucleophilic than the sp3-hybridized nitrogen. The nucleophilicity of the nitrogen atoms can be exploited in reactions with various electrophiles. For instance, alkylation with alkyl halides could occur at either nitrogen atom, with the reaction site likely being influenced by steric factors and the electronic nature of the reactants.

Protonation Equilibria and Basicity Studies in Non-Aqueous Media

Amidines are known to be strong organic bases, significantly more basic than amines or amides masterorganicchemistry.com. The basicity of this compound arises from the ability of the protonated form, the amidinium ion, to be stabilized by resonance, delocalizing the positive charge over both nitrogen atoms and the central carbon atom. Arginine, with its guanidinium (B1211019) group (a related functional group), is the most basic of the common amino acids due to extensive resonance stabilization of its protonated form youtube.com.

The pKa of the conjugate acid of this compound in a non-aqueous solvent would reflect this inherent basicity. While specific experimental data for this compound is unavailable, the pKa values of related acyclic amidines in acetonitrile (B52724) typically fall in the range of 16-20. The cyclohexyl group is not expected to dramatically alter the basicity compared to other alkyl-substituted amidines. The protonation state of weakly basic drugs can significantly impact their intracellular diffusion and sequestration nih.gov.

Table 1: Representative pKa Values of Related Amidinium Ions in Acetonitrile

| Compound | pKa in CH3CN |

| N,N'-Diphenylacetamidinium | 16.5 |

| N,N'-Dimethylacetamidinium | 18.2 |

| N,N,N',N'-Tetramethylguanidinium | 23.3 |

Note: Data is for illustrative purposes and represents values for structurally related compounds.

Cycloaddition Reactions Involving the Imidamide Moiety

The C=N double bond of the imidamide moiety in this compound can potentially participate in cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings.

One of the most common types of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. While simple imines are often poor dienophiles, the reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen or carbon atom. In the case of this compound, its participation as a 2π component would depend on the nature of the diene. Dienamides have been shown to participate in Diels-Alder reactions with quinones nih.gov.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. Nitrile imines, for example, can react with alkenes in a [3+2] cycloaddition to form pyrazoline derivatives. It is conceivable that the C=N bond of the imidamide could act as a dipolarophile in reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. The cycloaddition of ynamides, which are related nitrogen-containing alkynes, has been used to synthesize a variety of heterocyclic compounds rsc.org.

Thermal and Photochemical Reactivity Profiles and Degradation Pathways

The thermal and photochemical reactivity of this compound is expected to be dictated by the C=N double bond and the N-alkyl substituents.

Thermally, imines can undergo a variety of reactions, including isomerization, elimination, and decomposition at higher temperatures. The presence of the N-cyclohexyl group might influence the degradation pathway, potentially involving reactions of the cyclohexane (B81311) ring. The thermal decomposition of related compounds like imidazoline (B1206853) derivatives has been studied and shown to proceed through multi-step processes involving bond cleavages and radical reactions.

Photochemically, the C=N chromophore of the imidamide can absorb UV light, leading to electronic excitation. Excited-state imines can undergo a range of reactions, including E/Z isomerization, photoreduction, and photocyclization. For instance, some enedi-imines have been shown to undergo thermal cyclization or photochemical conversion to form larger ring systems rsc.org. The specific photochemical reactivity of this compound would depend on the specific irradiation conditions and the presence of other reactive species.

No Information Available on the Coordination Chemistry of this compound

Extensive searches of available scientific literature and databases have yielded no specific information regarding the coordination chemistry of the compound this compound with either main group or transition metals.

As a result, it is not possible to provide an article detailing the reaction mechanisms, reactivity, and coordination behavior of this particular ligand as requested. The field of coordination chemistry is vast, and while the behavior of related imine, amidine, and N-heterocyclic ligands is well-documented, specific experimental or theoretical studies on this compound complexes appear to be absent from the public record.

This lack of data prevents any scientifically accurate discussion of its role as a ligand, including the formation of metal complexes, their structural characterization, and their electronic properties. Any attempt to extrapolate from related compounds would violate the strict requirement to focus solely on the specified chemical entity.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research on the topic.

Derivatization and Advanced Functionalization Strategies

Chemoselective Functionalization of the Imidamide Nitrogen Atoms

The presence of two nitrogen atoms with differing nucleophilicity and steric environments within the imidamide moiety of (1E)-N'-Cyclohexylpropanimidamide allows for selective functionalization. The lone pair of electrons on the sp²-hybridized imino nitrogen is generally less basic and nucleophilic than the sp³-hybridized amino nitrogen. This difference can be exploited for chemoselective reactions such as N-alkylation and N-acylation.

N-acylation reactions, for instance, are fundamental transformations for the synthesis of amides. researchgate.netbath.ac.uk While direct acylation of the less nucleophilic imino nitrogen can be challenging, the amino nitrogen can be readily acylated using various acylating agents under standard conditions. researchgate.netbath.ac.uk The choice of reaction conditions and acylating agent can influence the site of functionalization. For example, using a highly reactive acyl chloride in the presence of a non-nucleophilic base might favor acylation at the more accessible amino nitrogen.

Furthermore, the synthesis of N-arylamides can be achieved from N-substituted amidines through rearrangement reactions mediated by hypervalent iodine reagents. mdpi.com This suggests a potential pathway for the functionalization of the imidamide nitrogen with aryl groups, expanding the accessible chemical space.

Table 4.1: Hypothetical Chemoselective N-Functionalization Reactions of this compound

| Reagent | Reaction Type | Potential Product | Key Considerations |

| Acetyl chloride, Triethylamine | N-Acylation | N-(1-(cyclohexylimino)propyl)acetamide | Preferential acylation of the more nucleophilic amino nitrogen. |

| Benzyl bromide, K₂CO₃ | N-Alkylation | N-benzyl-N'-cyclohexylpropanimidamide | Alkylation likely occurs at the amino nitrogen. nih.gov |

| Phenyl isocyanate | N-Carbamoylation | 1-(1-(cyclohexylimino)propyl)-3-phenylurea | Reaction with the amino nitrogen to form a urea (B33335) linkage. |

Functional Group Interconversions on the Cyclohexyl and Propane (B168953) Scaffolds

The cyclohexyl and propane moieties of this compound offer additional sites for modification, allowing for the introduction of diverse functional groups to tune the molecule's properties. The pharmacokinetic profiles of related drug scaffolds can be significantly altered by substitutions on their core structures. nih.gov

Functionalization of the cyclohexyl ring can be achieved through various modern synthetic methods. While direct C-H functionalization of cycloalkanes is a challenging field, advancements in catalysis have made it increasingly feasible. For the propane scaffold, selective oxidation or halogenation could introduce handles for further derivatization. The predictability of metabolic pathways for synthetic cathinones based on their chemical structure suggests that modifications to the alkyl chain can systematically influence the compound's properties. nih.gov

Table 4.2: Potential Functional Group Interconversions

| Scaffold | Reaction Type | Reagent Example | Potential Functionalized Structure |

| Cyclohexyl | Hydroxylation | P450 monooxygenase (biocatalysis) | (1E)-N'-(4-hydroxycyclohexyl)propanimidamide |

| Cyclohexyl | Halogenation | N-Bromosuccinimide, light | (1E)-N'-(bromo-cyclohexyl)propanimidamide |

| Propane | α-Halogenation | N-Chlorosuccinimide | (1E)-N'-cyclohexyl-2-chloropropanimidamide |

| Propane | Oxidation | Selenium dioxide | (1E)-N'-cyclohexyl-2-oxopropanimidamide |

Regioselective Modifications and Analog Generation for Mechanistic Probes

The synthesis of precisely modified analogs of this compound is crucial for probing reaction mechanisms and structure-activity relationships. Regioselective synthesis allows for the unambiguous placement of functional groups or isotopic labels. nih.govnih.gov For instance, the synthesis of N-substituted pyrimidinones (B12756618) has been achieved with high regiocontrol, demonstrating that careful choice of reagents and reaction conditions can direct the outcome of cyclocondensation reactions. nih.gov

By analogy, the synthesis of this compound analogs with substituents at specific positions on the propane chain or the cyclohexyl ring can provide valuable mechanistic probes. For example, introducing an electron-withdrawing or -donating group at a specific position can elucidate electronic effects in a reaction. Similarly, isotopically labeled analogs can be used in kinetic isotope effect studies to determine transition state structures. The development of methods for the regioselective synthesis of substituted imidates and other N-substituted heterocycles provides a playbook for creating such probes. researchgate.net

Mechanistic studies on related systems, such as the photocatalytic N-to-C aryl migration in N-arylamides, highlight the importance of radical probe experiments to elucidate reaction pathways. researchgate.net The synthesis of amidine derivatives has been explored for their potential as biorelevant molecules, where regioselective functionalization is key to tuning their properties. researchgate.net

Derivatization for Enhanced Detectability in Advanced Chromatographic and Spectroscopic Techniques

In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility, thermal stability, and detectability of analytes. youtube.com For a compound like this compound, which contains a polar N-H bond, derivatization is crucial for successful GC-MS analysis.

Common derivatization methods include silylation and acylation, which target active hydrogen atoms. youtube.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the imidamide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This increases the volatility and reduces peak tailing during chromatographic separation. Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), can also be employed to create more volatile derivatives.

The choice of derivatization reagent can be optimized to achieve the best analytical performance. nih.gov For instance, phenyl- and cyclopentylimino derivatization has been used for locating double bonds in long-chain alkenones by GC-MS, demonstrating how specific derivatization can yield valuable structural information. nih.gov

Table 4.4: Common Derivatization Strategies for GC-MS Analysis

| Derivatization Method | Reagent | Functional Group Targeted | Effect on Analyte |

| Silylation | BSTFA, MSTFA | N-H | Increases volatility and thermal stability. youtube.com |

| Acylation | TFAA, PFPA | N-H | Increases volatility and introduces electron-capturing groups for enhanced detection. |

| Imino Derivatization | Cyclopentylamine | C=N (hypothetical) | Potential for structural elucidation. nih.gov |

Polymerization Reactions of Imidamide-Based Monomers for Material Applications

The development of novel polymers with tailored properties is an active area of research. Monomers containing the amidine or imidamide functionality can be used to synthesize "smart" polymers that respond to external stimuli such as CO₂. nih.govtandfonline.comnih.gov For example, a CO₂-responsive monomer, 4-vinylbenzyl amidine, has been synthesized and polymerized. nih.govtandfonline.comnih.gov This polymer exhibits a reversible transition from hydrophobic to hydrophilic upon exposure to CO₂, a property driven by the protonation of the amidine group. nih.govtandfonline.comnih.gov

By analogy, a vinyl-substituted derivative of this compound could serve as a monomer for the synthesis of novel functional polymers. The presence of the cyclohexyl group would likely impart specific thermal and mechanical properties to the resulting polymer. The polymerization of such a monomer could potentially be achieved through techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which has been successfully applied to other vinyl-amidine monomers. nih.gov The synthesis of poly(N-vinyl imidazole) and its copolymers has also been extensively studied for various applications, providing a framework for the development of imidamide-based materials. rsc.orgmdpi.comresearchgate.net

Table 4.5: Potential Imidamide-Based Monomers and Polymerization Methods

| Monomer Structure | Polymerization Method | Potential Polymer Properties |

| (1E)-N'-Cyclohexyl-N-(4-vinylphenyl)propanimidamide | RAFT Polymerization | CO₂-responsive, thermally stable. |

| (1E)-N'-(4-vinylcyclohexyl)propanimidamide | Free Radical Polymerization | Cross-linkable, potentially hydrophobic. |

| Acryloyl-(1E)-N'-Cyclohexylpropanimidamide | Anionic Polymerization | pH-responsive, biodegradable. |

Advanced Structural Elucidation and Spectroscopic Characterization

X-Ray Crystallography of (1E)-N'-Cyclohexylpropanimidamide and its Derivatives

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated. mdpi.com This map allows for the determination of atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. nih.gov

Solid-State Structural Analysis and Conformational Preferences

A single-crystal X-ray diffraction study of this compound would provide definitive insights into its solid-state structure. Key structural parameters that would be determined include:

Conformation of the Cyclohexyl Ring: The analysis would confirm the preferred conformation of the cyclohexyl group, which is typically a stable chair conformation. nih.gov It would also define the orientation of the propanimidamide (B3024157) substituent as either axial or equatorial.

Geometry of the Imidamide Group: The study would elucidate the geometry around the C=N double bond, confirming the (E)-configuration. The planarity of the imidamide moiety (C-C(=N)-N) would also be assessed.

While no specific crystal structure data for this compound is published, analysis of related compounds, such as 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, shows the cyclohexyl group in a chair conformation. nih.gov

Hydrogen Bonding and Intermolecular Interaction Networks

The imidamide functional group contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the sp²-hybridized nitrogen atom). X-ray crystallography is essential for identifying and characterizing the network of intermolecular interactions that dictate how molecules pack in the crystal lattice.

A structural analysis of this compound would reveal:

Primary Hydrogen Bonds: The presence of N-H···N hydrogen bonds, which are common in related structures. nih.gov These interactions could lead to the formation of specific, repeating patterns, such as dimers or chains. For instance, pairs of N-H···S hydrogen bonds are known to form inversion dimers in related thiourea (B124793) compounds. nih.gov

Supramolecular Synthons: Identification of the primary structural motifs (synthons) formed by these non-covalent interactions. Understanding these synthons is a key principle in crystal engineering. researchgate.net

The strength and geometry of these hydrogen bonds depend on factors like the presence of electron-donating or electron-withdrawing groups. chemrevlett.comnih.gov

Co-crystal and Salt Formation Structural Insights

Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it with a second, different molecule (a coformer) in the same crystal lattice. researchgate.netusf.edu The components are linked by non-covalent interactions, typically hydrogen bonds. semanticscholar.org Salt formation, conversely, involves proton transfer between an acidic and a basic site, resulting in an ionic interaction. nih.gov

If this compound were to be co-crystallized or formed into a salt, X-ray diffraction would be the definitive method to:

Confirm Formation: Verify whether a true co-crystal or salt has been formed, as opposed to a simple physical mixture. sysrevpharm.org

Identify Interactions: Elucidate the specific hydrogen bonding or ionic interactions between the imidamide and the coformer or salt-forming acid/base. semanticscholar.orgnih.gov Amide groups are well-known to form robust hydrogen-bonded synthons with common coformers like carboxylic acids. semanticscholar.org

Analyze Structural Changes: Determine how the conformation and packing of the imidamide molecule change upon co-crystal or salt formation.

While numerous studies detail the formation of co-crystals and salts with various active pharmaceutical ingredients to improve properties like solubility, no such studies have been published specifically for this compound. usf.edusysrevpharm.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a fundamental tool for elucidating molecular structure and dynamics in solution. emerypharma.com While standard 1D ¹H and ¹³C NMR confirms the basic chemical structure, advanced techniques provide deeper insights into molecular conformation, connectivity, and dynamic processes like bond rotation. ipb.pt

Variable Temperature NMR Spectroscopy for Rotational Barriers

Many molecules, including those with amide or imidamide groups, can exist as a mixture of conformers in solution that interconvert at a rate dependent on the temperature. montana.edumdpi.com This is often due to restricted rotation around a bond with partial double-bond character, such as the C-N bond in amides. researchgate.net Variable Temperature (VT) NMR is the primary technique for studying these dynamic processes. nih.gov

A VT-NMR study of this compound would likely investigate the rotational barrier around the C-N single bond of the imidamide group.

At Low Temperatures: If the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. mdpi.com

At High Temperatures: As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal. montana.edu

Calculating Rotational Barriers: By analyzing the changes in the NMR lineshape as a function of temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.netnih.gov For N-benzhydrylformamides, these barriers are typically in the range of 20–23 kcal/mol. mdpi.comnih.gov

Below is a hypothetical data table illustrating the kind of results a VT-NMR experiment could yield for studying a rotational barrier.

| Temperature (K) | Observation | Rate Constant (k, s⁻¹) | ΔG‡ (kcal/mol) |

| 240 | Two sharp, distinct signals observed | < 1 | - |

| 298 | Signals begin to broaden | ~ 20 | - |

| 320 (Tc) | Signals coalesce into one broad peak | ~ 45 | 21.5 |

| 350 | One sharp, time-averaged signal | > 200 | - |

| Note: This table is illustrative and does not represent actual experimental data for this compound. |

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide correlation data that reveals relationships between different nuclei within a molecule, which is crucial for unambiguous assignment of ¹H and ¹³C signals and for determining spatial proximity. wikipedia.orgyoutube.com

Key 2D NMR experiments that would be applied to this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). emerypharma.com It is used to trace out the spin systems within the molecule, for example, to map the connectivity of all the protons within the cyclohexyl ring and the propyl chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. wikipedia.org Each peak in the 2D spectrum corresponds to a C-H bond, providing a definitive link between the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for piecing together different fragments of the molecule, for instance, by showing a correlation from the ethyl protons of the propanimidamide moiety to the imine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu It is a powerful tool for determining stereochemistry and conformation in solution, for example, by confirming the (E)-geometry of the imine or showing the spatial relationship between protons on the cyclohexyl ring and the rest of the molecule.

The following table summarizes the expected key correlations for this compound in these 2D NMR experiments.

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies adjacent protons in the cyclohexyl and propyl fragments. |

| HSQC | ¹H – ¹³C (¹J) | Assigns each proton to its directly attached carbon. |

| HMBC | ¹H – ¹³C (²⁻⁴J) | Confirms connectivity across the entire molecule, linking the propyl group to the imine carbon and the cyclohexyl group to the nitrogen. |

| NOESY | ¹H – ¹H (spatial) | Determines the through-space proximity of protons, confirming the (E)-configuration and the preferred solution-state conformation. |

| Note: This table is illustrative and does not represent actual experimental data for this compound. |

Information Not Available for this compound

Following a comprehensive search of available scientific literature and spectroscopic databases, it has been determined that there is no specific published research or data for the chemical compound This compound .

As a result, the detailed article focusing on the advanced structural elucidation and spectroscopic characterization of this specific compound, as requested by the provided outline, cannot be generated. The creation of a scientifically accurate and authoritative article requires foundational data from experimental or theoretical studies, which are not available for this molecule in the public domain based on the conducted searches.

The required sections on theoretical NMR chemical shift prediction, vibrational spectroscopy (FT-IR, Raman), and high-resolution mass spectrometry, along with their corresponding data tables, presuppose the existence of such research. Without access to peer-reviewed studies, patents, or database entries containing this information, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, the following sections from the requested outline cannot be completed:

High-Resolution Mass Spectrometry for Complex Fragmentation Pathways and Isotopic Pattern Analysis

Further investigation into this specific compound would require original laboratory research to synthesize and characterize it using the analytical techniques mentioned.

Theoretical and Computational Chemistry of 1e N Cyclohexylpropanimidamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, which is simpler to handle than the complex wavefunctions of traditional ab initio methods. youtube.com

For (1E)-N'-Cyclohexylpropanimidamide, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the reliability of the results. nih.gov The optimized geometry provides the foundation for all subsequent property calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

A DFT analysis of this compound would visualize the spatial distribution of these orbitals. It would be expected that the HOMO is localized around the nitrogen atoms, particularly the lone pairs, while the LUMO might be distributed across the C=N double bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. frontiersin.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govfrontiersin.org Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. frontiersin.org

Note on Data Table: A data table presenting the calculated energies of HOMO, LUMO, and the energy gap for this compound would be generated from these calculations. As no published data is available, this table cannot be provided.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. The map reveals regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely show negative potential concentrated around the nitrogen atoms due to their lone pairs of electrons, identifying them as primary sites for protonation or interaction with electrophiles. The hydrogen atoms attached to nitrogen and carbon would exhibit positive potential. This analysis provides a visual guide to the molecule's reactive sites. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate, rotate, and change conformation over time. chemrxiv.orgnih.gov Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms in a system. By solving Newton's equations of motion over time, MD simulations generate a trajectory that describes the positions and velocities of all atoms. chemrxiv.org

An MD simulation of this compound would reveal its conformational landscape, showing the different shapes the molecule can adopt and the energy barriers between them. This is particularly relevant for the flexible cyclohexyl ring. Furthermore, by including explicit solvent molecules (like water) in the simulation, one can study solvation effects, such as the formation of hydrogen bonds and how the solvent influences the molecule's preferred conformation and dynamics.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

To gain deeper insight into the nature of chemical bonds and non-covalent interactions within this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are employed.

QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. By locating bond critical points (BCPs) where the electron density is at a minimum between two atoms, one can characterize the interaction. The values of the electron density and its Laplacian (∇²ρ) at these points can distinguish between covalent bonds (high ρ, negative ∇²ρ) and non-covalent interactions like hydrogen bonds (low ρ, positive ∇²ρ).

NBO analysis transforms the complex calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method allows for the study of charge transfer and donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could quantify the stability gained from interactions between the nitrogen lone pairs and antibonding orbitals in other parts of the molecule.

Note on Data Table: A table detailing QTAIM parameters (ρ, ∇²ρ) for key bonds and NBO analysis results (stabilization energies) would be presented here. Due to the lack of specific studies, this is not possible.

Reactivity Descriptors: Electrophilicity, Nucleophilicity, Hardness, and Fukui Functions

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors. For this compound, these would include:

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron configuration, calculated from the HOMO-LUMO gap. A "hard" molecule has a large gap, while a "soft" molecule has a small gap.

Electrophilicity (ω) and Nucleophilicity (N): These indices quantify a molecule's ability to accept or donate electrons, respectively.

Fukui Functions (f(r)): This powerful descriptor identifies the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. researchgate.net It allows for the precise identification of which atoms are most susceptible to nucleophilic attack (where adding an electron is most favorable) or electrophilic attack (where removing an electron is easiest).

Note on Data Table: A data table listing the calculated values for global reactivity descriptors (hardness, electrophilicity) and condensed Fukui functions for each atom in this compound would be included in a full computational report. This data is currently unavailable.

Prediction of Spectroscopic Parameters (NMR, IR) and Direct Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings or aid in structure elucidation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an IR spectrum. For this compound, this would allow for the assignment of specific vibrational modes, such as the C=N stretch, N-H bend, and C-H stretches, to the experimentally observed IR bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict the chemical shifts (δ) of ¹H and ¹³C nuclei. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared directly with experimental data to confirm the molecular structure.

A direct comparison between theoretically predicted and experimentally measured spectra is the ultimate test of the computational model's accuracy. Unfortunately, without published experimental or computational spectra for this compound, such a comparison cannot be made.

Applications in Non Biological Chemical Systems

Reagent in Specialized Chemical Transformations and Methodologies

Until research on (1E)-N'-Cyclohexylpropanimidamide is conducted and published, its potential roles in the aforementioned areas remain unknown.

Compound Names Mentioned

Due to the lack of information on the primary subject, no other compound names are relevant to the discussion.

Future Research Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-substituted amidines, the class of compounds to which (1E)-N'-Cyclohexylpropanimidamide belongs, has traditionally relied on methods that are often not environmentally benign. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

One promising approach is the use of transition metal-catalyzed reactions. For instance, copper-catalyzed protocols for the preparation of N-substituted amidines from nitriles and amines under an oxygen atmosphere have been developed, offering a greener alternative to traditional methods. rsc.org Such a method could be adapted for the synthesis of this compound from propionitrile (B127096) and cyclohexylamine (B46788). Another avenue involves the activation of amines with a strong base for direct preparation from nitriles and primary amines, which has shown superior yields and better material economy for N-substituted aryl amidines and could be explored for their alkyl and cycloalkyl counterparts. sigmaaldrich.comnih.govuoregon.edu

Furthermore, catalyst-free methods, such as the reaction of enamines with sulfonyl azides, present another sustainable route. researchgate.net The exploration of one-pot, multi-component reactions also holds significant potential for streamlining the synthesis process, as demonstrated in the synthesis of novel amidines from alicyclic amines, cyclic ketones, and 4-azidoquinolin-2(1H)-ones without the need for a catalyst. cuny.edu

| Synthetic Approach | Potential Starting Materials for this compound | Key Advantages |

| Copper-Catalyzed Oxidation | Propionitrile, Cyclohexylamine | Utilizes a green oxidant (O2), potential for high yields. rsc.org |

| Strong Base Activation | Propionitrile, Cyclohexylamine | High yields, good material and time economy. sigmaaldrich.comnih.govuoregon.edu |

| Catalyst-Free Enamine Reaction | Propionaldehyde-derived enamine, Cyclohexyl azide | Avoids metal catalysts, potentially milder conditions. |

| One-Pot Multi-Component Reaction | Propanal, Cyclohexylamine, Azide source | High efficiency, simplified procedure. cuny.edu |

Exploration of Advanced Catalytic Applications of the Imidamide Moiety

The imidamide (amidine) functional group is known to act as a ligand for transition metals and as an organocatalyst. wikipedia.org The specific steric and electronic properties of the N-cyclohexyl group in this compound could be harnessed for unique catalytic activities.

Future research could explore the use of this compound as a ligand in catalysis. Amidinate ligands are widely used in organometallic complexes, and the N-cyclohexyl substituent could influence the stability and reactivity of the resulting metal centers. wikipedia.orgnih.gov For example, rare-earth metal amides incorporating cyclohexyl-bridged bis(β-diketiminato) ligands have been synthesized and characterized, suggesting the potential for creating novel catalysts. nih.gov

Furthermore, the basicity of the imidamide moiety allows it to function as an organocatalyst. Chiral amidine-based catalysts have been successfully employed in asymmetric synthesis. nih.gov While this compound is not chiral itself, it could serve as a precursor for the development of new chiral amidine catalysts.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. youtube.com The synthesis of this compound and its derivatives is well-suited for these technologies.

Flow chemistry offers precise control over reaction parameters, which can lead to improved yields and purities. youtube.comnih.gov The synthesis of amides and related compounds has been successfully demonstrated in flow reactors, and these methodologies could be readily adapted for imidamide synthesis. acs.org Automated synthesis platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, would be invaluable for creating libraries of N-substituted imidamides for screening in various applications. sigmaaldrich.comnih.govyoutube.comresearchgate.netosti.gov The use of pre-packed reagent cartridges in automated synthesizers further streamlines this process. sigmaaldrich.com

| Technology | Potential Benefits for this compound Research |

| Flow Chemistry | Improved reaction control, enhanced safety for exothermic reactions, easier scale-up. youtube.comnih.gov |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions, efficient library generation for screening. youtube.comresearchgate.netosti.gov |

Advanced Computational Modeling for Complex Reactivity Prediction and Material Design

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, guiding experimental work and accelerating discovery. nih.govrsc.org For this compound, computational modeling can offer significant insights.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, conformational preferences, and reaction mechanisms involving this imidamide. nih.gov Such studies can help in designing more efficient synthetic routes and in predicting the outcomes of catalytic reactions. For example, computational models have been used to predict the Diels-Alder reactivity of related nitrogen-containing heterocycles.

Machine learning and other data-driven approaches are also emerging as valuable tools for predicting reaction outcomes and molecular properties. rsc.org By building models based on existing data for amidine and amide synthesis, it may be possible to predict optimal reaction conditions and potential side products for the synthesis of this compound.

Design of New Functional Materials Incorporating the Imidamide Structure

The unique properties of the imidamide group make it an attractive building block for the design of new functional materials. The incorporation of this compound or its derivatives into polymers and other materials could lead to novel applications.

Amidine-functionalized polymers have shown promise for CO2 capture due to the higher nucleophilicity of the amidine nitrogen compared to amines. The development of polymers functionalized with N-cyclohexylpropanimidamide moieties could lead to more efficient and selective CO2 sorbents.

The amidine group is also found in compounds used in perovskite solar cells. wikipedia.org While formamidinium is commonly used, the incorporation of larger, more complex amidinium cations like the one derived from this compound could be explored to tune the properties of the perovskite layer.

Furthermore, N-sulfonyl amidine-containing polypeptides have been shown to exhibit pH-responsive conformational changes, which has implications for drug delivery systems. The N-cyclohexyl group could be used to modulate the hydrophobic-hydrophilic balance in such systems.

| Material Application | Potential Role of this compound |

| CO2 Capture | As a functional group in polymers for enhanced CO2 binding. |

| Perovskite Solar Cells | As a novel organic cation to tune the optoelectronic properties. wikipedia.org |

| pH-Responsive Polymers | To control the hydrophobic/hydrophilic properties of smart materials. |

Q & A

Q. What synthetic routes and analytical techniques are recommended for synthesizing and validating the purity of (1E)-N'-Cyclohexylpropanimidamide?

- Methodological Answer: Synthetic routes may involve condensation reactions between cyclohexylamine and propanimidamide derivatives under controlled pH and temperature. Analytical validation should include 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment (≥95%). Calibrate instruments using reference standards from authoritative databases like NIST to minimize systematic errors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store the compound in a desiccator at 4°C to prevent hydrolysis. Document all safety incidents using standardized lab reporting templates .

Q. How should experimental procedures for synthesizing this compound be documented to ensure reproducibility?

- Methodological Answer: Record reaction parameters (solvent, temperature, catalyst concentration), purification steps (e.g., column chromatography gradients), and raw spectral data in lab notebooks. Include metadata such as batch numbers and instrument calibration logs. Use digital tools like ELNs (Electronic Lab Notebooks) for traceability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization of this compound?

- Methodological Answer: Cross-validate NMR/IR data with computational simulations (e.g., DFT calculations) and compare against peer-reviewed spectral libraries (e.g., NIST Chemistry WebBook). If contradictions persist, perform heteronuclear correlation experiments (HSQC/HMBC) to confirm connectivity. Triangulate results with alternative techniques like X-ray crystallography .

Q. What strategies optimize reaction yield under varying catalytic conditions for this compound synthesis?

- Methodological Answer: Use a Design of Experiments (DoE) approach to test variables (e.g., catalyst loading, solvent polarity). Analyze results via ANOVA to identify significant factors. For enantioselective synthesis, screen chiral catalysts (e.g., BINAP-metal complexes) and monitor enantiomeric excess using chiral HPLC .

Q. How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic reactions?

- Methodological Answer: Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software to map electron density. Experimentally, compare reaction rates in polar aprotic vs. nonpolar solvents. Use Hammett plots to correlate substituent effects with kinetic data. Reference crystallographic data to assess steric hindrance from the cyclohexyl group .

Q. What computational methods predict the stability of this compound under different pH conditions?

- Methodological Answer: Conduct molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) at varying pH levels. Calculate pKa values using COSMO-RS or DFT-based methods. Validate predictions with experimental stability tests (e.g., accelerated degradation studies at 40°C/75% RH) .

Methodological Best Practices

- Data Analysis: Apply Grubbs’ test to identify outliers in replicate measurements. Use principal component analysis (PCA) to deconvolute spectral overlaps .

- Ethical Reporting: Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.